molecular formula C20H39NO2 B050160 N-Oleoylethanolamide-d4 CAS No. 946524-36-3

N-Oleoylethanolamide-d4

Cat. No.: B050160
CAS No.: 946524-36-3
M. Wt: 329.6 g/mol
InChI Key: BOWVQLFMWHZBEF-QAFBOUAWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Oleoylethanolamide-d4 (OEA-d4) is a deuterium-labeled analog of Oleoylethanolamide (OEA), a bioactive lipid that acts as a high-affinity endogenous agonist of the peroxisome proliferator-activated receptor-alpha (PPAR-α). OEA-d4 is primarily utilized as an internal standard in mass spectrometry-based quantification studies due to its isotopic stability, which minimizes interference with endogenous OEA measurements .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oleoyl Ethanolamide-d4 typically involves the incorporation of deuterium atoms into the hydroxyethyl group of Oleoyl Ethanolamide. This can be achieved through the following steps:

    Deuteration of Ethanolamine: Ethanolamine is reacted with deuterium oxide (D2O) to replace the hydrogen atoms with deuterium.

    Amidation Reaction: The deuterated ethanolamine is then reacted with oleic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form Oleoyl Ethanolamide-d4.

Industrial Production Methods

Industrial production of Oleoyl Ethanolamide-d4 follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Deuteration: Large quantities of ethanolamine are deuterated using D2O.

    Automated Amidation: The amidation reaction is carried out in automated reactors to ensure consistency and purity. The product is then purified using chromatography techniques to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Oleoyl Ethanolamide-d4 can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: The amide group can participate in substitution reactions under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents such as acyl chlorides and anhydrides can be used for substitution reactions.

Major Products

    Oxidation: Produces oxides and hydroxylated derivatives.

    Reduction: Yields simpler amides and alcohols.

    Substitution: Forms substituted amides and esters.

Scientific Research Applications

Oleoyl Ethanolamide-d4 has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of Oleoyl Ethanolamide.

    Biology: Helps in studying the metabolic pathways involving Oleoyl Ethanolamide and its role in lipid metabolism.

    Medicine: Investigated for its potential therapeutic effects in obesity and metabolic disorders due to its role as a PPAR-α agonist.

    Industry: Utilized in the development of lipid-based pharmaceuticals and nutraceuticals.

Mechanism of Action

Oleoyl Ethanolamide-d4 exerts its effects primarily through the activation of PPAR-α. This activation leads to:

    Regulation of Lipid Metabolism: Enhances the oxidation of fatty acids and reduces lipid accumulation.

    Appetite Suppression: Modulates feeding behavior by interacting with central nervous system pathways.

    Anti-inflammatory Effects: Reduces inflammation by inhibiting pro-inflammatory cytokines.

Comparison with Similar Compounds

Key Properties of OEA-d4:

Property Value Reference
CAS Number 946524-36-3
Molecular Formula C₂₀H₃₅D₄NO₂
Molecular Weight 329.55 g/mol
Primary Use Internal standard for OEA quantification
Biological Target PPAR-α (shared with non-deuterated OEA)

Deuterated Analogs of Oleoylethanolamide

a. Oleoyl Ethanolamide-d2 (OEA-d2)

  • Structural Difference: Contains two deuterium atoms (vs. four in OEA-d4), typically at the ethanolamine moiety .
  • Application : Used alongside OEA-d4 as an internal standard, but less common due to lower isotopic distinction .

b. α-Linolenoyl Ethanolamide-d4

  • Structural Difference: Features a linolenic acid (C18:3 ω-3) backbone instead of oleic acid (C18:1 ω-9) .
  • CAS Number : 1451194-68-5 .

Comparative Table: Deuterated Ethanolamides

Compound CAS Number Molecular Formula Molecular Weight Key Use
OEA-d4 946524-36-3 C₂₀H₃₅D₄NO₂ 329.55 OEA quantification in obesity/metabolism studies
OEA-d2 Not specified Likely C₂₀H₃₇D₂NO₂ ~327.54 Less common internal standard
α-Linolenoyl Ethanolamide-d4 1451194-68-5 C₂₀H₃₁D₄NO₂ 325.52 Research on lipid signaling pathways

Non-Deuterated Oleoylethanolamide (OEA)

  • CAS Number : 111-58-0 .
  • Molecular Formula: C₂₀H₃₉NO₂ .
  • Biological Role : PPAR-α activation regulates lipid metabolism, appetite suppression, and anti-inflammatory responses .
  • Therapeutic Potential: Investigated for obesity, atherosclerosis, and hepatic oxidative stress reduction .

Key Difference: Unlike OEA-d4, non-deuterated OEA is bioactive and directly influences physiological pathways. OEA-d4 is metabolically inert and used solely for analytical purposes .

Structurally Related Non-Ethanolamide Compounds

a. Ophiopogonin D

  • CAS Number : HY-N0515 .
  • Structure: A C-steroidal glycoside, unrelated to ethanolamides .
  • Application : Studied for cardiovascular and anti-inflammatory effects, but mechanistically distinct from OEA-d4 .

Analytical Utility of OEA-d4

  • OEA-d4 enables precise quantification of endogenous OEA in biological samples (e.g., plasma, liver tissue) via LC-MS/MS, critical for studying obesity and metabolic disorders .
  • Deuterium labeling prevents overlap with non-deuterated OEA peaks, ensuring accuracy .

Biological Activity

N-Oleoylethanolamide-d4 (N-OEA-d4) is a deuterated analog of oleoylethanolamide (OEA), a bioactive lipid amide that has garnered attention for its diverse biological activities, particularly in the context of metabolism, appetite regulation, and anti-inflammatory effects. This article explores the biological activity of N-OEA-d4, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

N-OEA-d4 operates primarily through several key pathways:

  • PPAR-α Activation : N-OEA-d4 acts as an agonist for peroxisome proliferator-activated receptor alpha (PPAR-α), which plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPAR-α leads to enhanced fatty acid oxidation and reduced lipogenesis, contributing to weight management and metabolic health .
  • TRPV1 Receptor Interaction : N-OEA-d4 also interacts with the transient receptor potential vanilloid type 1 (TRPV1) receptor, which is involved in pain perception and inflammation. This interaction provides analgesic effects and modulates inflammatory responses by reducing the release of pro-inflammatory cytokines .
  • Gut-Brain Axis Modulation : As a gut-derived signaling molecule, N-OEA-d4 influences appetite regulation by signaling to the brain. It has been shown to inhibit food intake by acting on specific brain nuclei involved in satiety .

Biological Functions

The biological functions of N-OEA-d4 can be summarized as follows:

  • Appetite Suppression : N-OEA-d4 reduces food intake through central mechanisms involving noradrenergic and histaminergic pathways. Studies demonstrated that exogenous administration leads to significant reductions in body weight gain in rodent models .
  • Anti-inflammatory Effects : It exhibits potent anti-inflammatory properties by downregulating pro-inflammatory cytokines such as IL-6 and TNF-α. This is particularly relevant in conditions like obesity, where chronic inflammation is prevalent .
  • Metabolic Regulation : N-OEA-d4 enhances lipid metabolism, promoting β-oxidation and reducing fat accumulation. Clinical trials have indicated its effectiveness in improving metabolic markers in obese patients .

Case Studies and Research Findings

Several studies have investigated the biological activity of N-OEA-d4 and its parent compound OEA:

StudyFocusFindings
PubMed Study (2008) Metabolism & Appetite ControlDemonstrated that OEA modulates food intake through PPAR-α activation and TRPV1 antagonism, leading to weight loss and improved lipid profiles .
PMC Article (2020) COVID-19 Therapeutic PotentialSuggested that OEA could alleviate acute respiratory stress due to its anti-inflammatory properties, potentially serving as an adjuvant therapy for COVID-19 patients .
Frontiers in Endocrinology (2023) Gut-Brain InteractionFound that systemic OEA rapidly reaches the brain and inhibits eating by acting on specific brain nuclei, highlighting its role as a gut-to-brain signaling molecule .
Nature Study (2022) Nanoparticle Delivery SystemsExplored the use of OEA in targeted drug delivery systems for reducing inflammation, showcasing its potential therapeutic applications beyond appetite regulation .

Safety Profile

Research indicates that N-OEA-d4 is generally well-tolerated at doses up to 250 mg/day with minimal side effects reported during clinical trials. Its safety profile makes it a promising candidate for further development as a therapeutic agent for obesity and related metabolic disorders .

Q & A

Q. What is the primary analytical application of N-Oleoylethanolamide-d4 in lipidomics research?

Basic
this compound (OEA-d4) is a deuterium-labeled internal standard used to quantify endogenous oleoylethanolamide (OEA) in biological matrices via liquid chromatography-mass spectrometry (LC-MS). By spiking known concentrations of OEA-d4 into samples, researchers correct for matrix effects, ionization efficiency variations, and instrument drift, ensuring accurate quantification .

Methodological Insight :

  • Protocol :
    • Prepare a calibration curve using OEA-d4 at concentrations spanning expected endogenous OEA levels.
    • Spike OEA-d4 into plasma/serum samples prior to extraction.
    • Use stable isotope dilution analysis (SIDA) to normalize OEA peak areas against OEA-d4.

Q. How should this compound be stored to ensure long-term stability?

Basic
OEA-d4 should be stored at -20°C in airtight, light-protected containers to prevent degradation. Lyophilized powder remains stable for 3 years under these conditions, while solutions in deuterated solvents (e.g., methanol-d4) should be used within 1 month at -20°C or 6 months at -80°C .

Critical Handling Practices :

  • Avoid repeated freeze-thaw cycles.
  • Use nitrogen or argon gas to purge vials before sealing to minimize oxidation.

Q. What isotopic effects should be considered when using OEA-d4 in PPAR-α binding assays?

Advanced
Deuterium labeling can alter molecular binding kinetics due to isotopic mass differences. In PPAR-α agonist studies, OEA-d4 may exhibit slightly reduced binding affinity compared to non-deuterated OEA.

Experimental Design Recommendations :

  • Validation Steps :
    • Compare dose-response curves of OEA and OEA-d4 in PPAR-α luciferase reporter assays.
    • Use nuclear receptor coactivator recruitment assays (e.g., TR-FRET) to assess deuterium-induced conformational changes.
    • Cross-validate findings with non-isotopic agonists (e.g., GW7647) to confirm receptor specificity .

Q. How can researchers resolve discrepancies in OEA-d4 quantification across LC-MS platforms?

Advanced
Inter-laboratory variability in LC-MS results often arises from differences in ion source conditions or column chemistry.

Methodological Optimization :

  • Key Parameters :

    ParameterOptimal Setting
    Ionization ModeESI+
    Collision Energy20–30 eV
    ColumnC18 (2.1 × 50 mm, 1.7 µm)
    Mobile Phase0.1% Formic Acid in Water/Acetonitrile
  • Cross-Platform Calibration :

    • Harmonize MS settings using reference standards (e.g., NIST SRM 1950 plasma).
    • Perform inter-laboratory round-robin tests with shared OEA-d4 spiked samples .

Q. What statistical approaches are recommended for batch-effect correction in OEA-d4-based studies?

Advanced
Batch effects in large-scale lipidomics studies can be mitigated using linear mixed-effects models or ComBat harmonization.

Stepwise Workflow :

Data Preprocessing : Normalize raw OEA peaks to OEA-d4 internal standards.

Batch Correction : Apply ComBat to adjust for run-order or instrument variability.

Quality Control : Include pooled QC samples in each batch to monitor technical variance .

Q. How does deuterium labeling impact the pharmacokinetic profiling of OEA-d4 in vivo?

Advanced
Deuterium substitution slows metabolic degradation via the "isotope effect," increasing OEA-d4’s half-life compared to OEA.

Experimental Validation :

  • In Vivo Protocol :
    • Administer OEA-d4 (1 mg/kg) intravenously to rodent models.
    • Collect plasma at timed intervals (0–24 hrs).
    • Quantify OEA-d4 and OEA using LC-MS/MS to calculate AUC and clearance rates.
  • Key Finding : OEA-d4 exhibits ~1.5x longer half-life than OEA in hepatic PPAR-α knockout models, confirming reduced CYP450-mediated metabolism .

Q. What are the ethical considerations for using OEA-d4 in preclinical obesity studies?

Advanced
Ethical use involves ensuring humane endpoints, minimizing animal suffering, and validating translational relevance.

Guidelines :

  • 3Rs Compliance : Replace rodent models with in vitro adipocyte cultures where possible.
  • Data Transparency : Publish negative results to avoid publication bias.
  • Regulatory Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting .

Q. How can researchers address OEA-d4 instability in aqueous buffers during cell-based assays?

Advanced
OEA-d4 degrades in aqueous media due to hydrolysis. Stabilization strategies include:

  • Buffer Modification : Add 0.1% bovine serum albumin (BSA) to reduce nonspecific adsorption.
  • Short-Term Use : Prepare fresh solutions in PBS (pH 7.4) and limit exposure to room temperature (<2 hrs).
  • Stability Testing : Conduct UPLC-UV purity checks at 210 nm before/after assays .

Properties

IUPAC Name

(Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)octadec-9-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)21-18-19-22/h9-10,22H,2-8,11-19H2,1H3,(H,21,23)/b10-9-/i18D2,19D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOWVQLFMWHZBEF-QAFBOUAWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901223084
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-36-3
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-36-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (9Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-9-octadecenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901223084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4
N-Oleoylethanolamide-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.